4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to "4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide" have been synthesized and characterized, emphasizing their potential for further chemical modification and application in various fields. For example, the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showcased the methodological advancements in creating compounds with potential antimicrobial properties (Biointerface Research in Applied Chemistry, 2019).
Antimicrobial and Antitumor Activities
Research has demonstrated the antimicrobial and antitumor potential of compounds containing the benzenesulfonamide moiety. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides displayed significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Chemistry Central Journal, 2017). Additionally, new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of acetyl- and butyrylcholinesterase suggested potential multifunctional agents for Alzheimer’s disease treatment, demonstrating the versatility of benzenesulfonamide derivatives in addressing various diseases (Molecules, 2020).
Inhibition Studies
Compounds with structures related to "this compound" have also been studied for their inhibitory effects on specific enzymes or biological processes. For example, carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold were investigated for their potential in treating glaucoma, showcasing the therapeutic applications of these compounds (Journal of Enzyme Inhibition and Medicinal Chemistry, 2002).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, related morpholinopyrimidine derivatives have been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . They also reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .
properties
IUPAC Name |
4-ethyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-3-16-4-6-17(7-5-16)28(25,26)21-9-8-20-18-14-19(23-15(2)22-18)24-10-12-27-13-11-24/h4-7,14,21H,3,8-13H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLTVDXXKJBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.